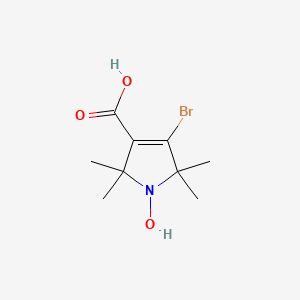
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid is a brominated pyrrole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Oxo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Reduction: 1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Substitution: 4-Methoxy-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity and function.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Fluoro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
- 4-Iodo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique combination of functional groups also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1020720-12-0 |
|---|---|
Molekularformel |
C9H14BrNO3 |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h14H,1-4H3,(H,12,13) |
InChI-Schlüssel |
CHBQXHRKVZRBIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(N1O)(C)C)Br)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)









![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)

